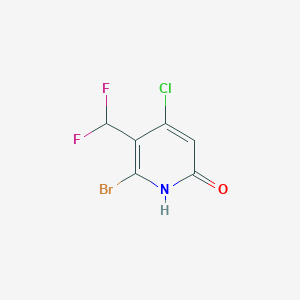![molecular formula C14H19ClN2O2 B11783974 tert-Butyl 6-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B11783974.png)
tert-Butyl 6-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-氯-3,3-二甲基-2,3-二氢-1H-吡咯并[3,2-b]吡啶-1-羧酸叔丁酯是一种复杂的 органическое соединение, 属于吡咯并吡啶类。该化合物以其独特的结构为特征,包括叔丁基,氯取代基和吡咯并[3,2-b]吡啶核心。
准备方法
合成路线和反应条件
6-氯-3,3-二甲基-2,3-二氢-1H-吡咯并[3,2-b]吡啶-1-羧酸叔丁酯的合成通常涉及多个步骤,从容易获得的起始原料开始。一种常见的合成路线包括以下步骤:
吡咯并[3,2-b]吡啶核心的形成: 该步骤涉及在受控条件下将合适的先驱体环化,以形成吡咯并[3,2-b]吡啶核心。
氯取代基的引入: 使用诸如亚硫酰氯或五氯化磷之类的试剂进行氯化反应,以在所需位置引入氯取代基。
叔丁基的连接: 叔丁基通过在适当碱的存在下使用叔丁基卤化物进行烷基化反应引入。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线的优化,以实现更高的收率和纯度。这包括使用先进的催化体系,连续流动反应器和自动化合成平台,以简化生产过程。
化学反应分析
反应类型
6-氯-3,3-二甲基-2,3-二氢-1H-吡咯并[3,2-b]吡啶-1-羧酸叔丁酯可以进行各种化学反应,包括:
取代反应: 通过亲核取代反应可以将氯取代基替换为其他官能团。
氧化还原反应: 该化合物可以在特定条件下被氧化或还原,以形成不同的衍生物。
偶联反应: 它可以参与偶联反应,例如铃木-宫浦偶联,以形成更复杂的分子。
常用试剂和条件
亲核取代: 可以在温和条件下使用诸如叠氮化钠或硫醇钾之类的试剂。
氧化: 通常使用高锰酸钾或三氧化铬等氧化剂。
还原: 采用诸如氢化铝锂或硼氢化钠之类的还原剂。
主要产物
从这些反应中形成的主要产物取决于使用的特定试剂和条件。例如,用叠氮化钠进行亲核取代可以产生叠氮衍生物,而用高锰酸钾进行氧化可以产生羧酸。
科学研究应用
6-氯-3,3-二甲基-2,3-二氢-1H-吡咯并[3,2-b]吡啶-1-羧酸叔丁酯在科学研究中具有广泛的应用:
化学: 它用作合成更复杂的有机分子的构件。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗癌特性。
医学: 正在进行的研究探索其作为开发新药的药物中间体的潜力。
工业: 它用于开发先进材料,并作为合成特种化学品的先驱。
作用机制
6-氯-3,3-二甲基-2,3-二氢-1H-吡咯并[3,2-b]吡啶-1-羧酸叔丁酯的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以结合酶或受体,调节其活性并导致各种生物学效应。确切的分子靶标和途径取决于特定的应用和使用环境。
相似化合物的比较
类似化合物
- 6-溴-3,3-二甲基-2,3-二氢-1H-吡咯并[3,2-b]吡啶-1-羧酸叔丁酯
- 6-氟-3,3-二甲基-2,3-二氢-1H-吡咯并[3,2-b]吡啶-1-羧酸叔丁酯
独特性
6-氯-3,3-二甲基-2,3-二氢-1H-吡咯并[3,2-b]吡啶-1-羧酸叔丁酯因存在氯取代基而具有独特性,与它的溴和氟类似物相比,它赋予了独特的化学和生物学性质。这种独特性使其成为特定研究应用的宝贵化合物,在这些应用中,氯基团在所需活性中起着至关重要的作用。
属性
分子式 |
C14H19ClN2O2 |
|---|---|
分子量 |
282.76 g/mol |
IUPAC 名称 |
tert-butyl 6-chloro-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C14H19ClN2O2/c1-13(2,3)19-12(18)17-8-14(4,5)11-10(17)6-9(15)7-16-11/h6-7H,8H2,1-5H3 |
InChI 键 |
PGIKDWZTDNEYFL-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN(C2=C1N=CC(=C2)Cl)C(=O)OC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


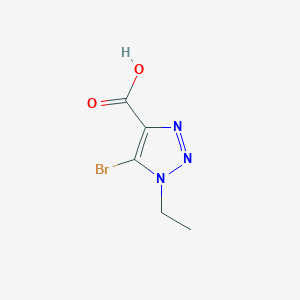

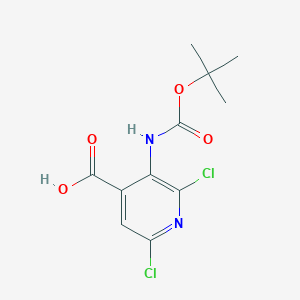
![2-Thiomorpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11783911.png)



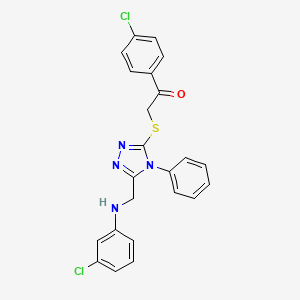

![8-(Bicyclo[3.1.0]hexan-3-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11783942.png)
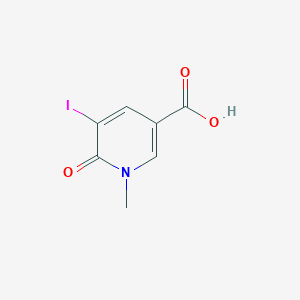
![3-Iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B11783964.png)
